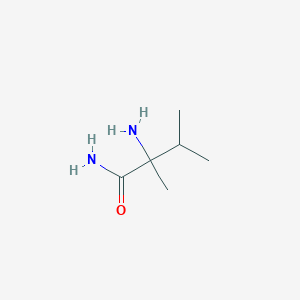

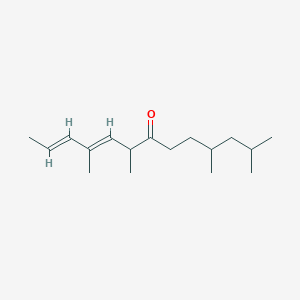

2-氨基-2,3-二甲基丁酰胺

概述

描述

Synthesis Analysis

The enzymatic production of 2-Amino-2,3-dimethylbutyramide (ADBA) from 2-amino-2,3-dimethylbutyronitrile (ADBN) has been developed, demonstrating the potential for industrial application. This synthesis involves the use of Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) resistant to cyanide, thus overcoming the inhibition of NHase by cyanide dissociated from ADBN through temperature control (Lin et al., 2011).

Molecular Structure Analysis

The crystal structure determination of related compounds provides insight into the molecular structure of 2-Amino-2,3-dimethylbutyramide analogs. X-ray crystallography technique and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR have been utilized to analyze the structural characteristics of similar compounds, revealing details such as hydrogen bonding, molecular geometry, and conformation (Aghbash et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Amino-2,3-dimethylbutyramide-related compounds have been studied through spectral analysis and quantum chemical studies. These studies include investigations of molecular geometry, natural bond orbital analysis, and chemical reactivity descriptors, which show the potential nonlinear optical behavior and reactive sites for nucleophilic attack in similar compounds (Fatma et al., 2015).

Physical Properties Analysis

The physical properties of compounds related to 2-Amino-2,3-dimethylbutyramide, such as thermodynamic properties, have been calculated at different temperatures. These properties include electric dipole moment, polarizability, and first static hyperpolarizability values, indicating the compound's physical behavior under various conditions (Fatma et al., 2015).

Chemical Properties Analysis

The study of the chemical properties of 2-Amino-2,3-dimethylbutyramide and related compounds involves analyzing their reactivity towards different chemical reagents and conditions. The synthesis and characterization of similar compounds provide insights into the chemical behavior, including reactivity towards nucleophilic attack and the influence of substituents on chemical properties (Lin et al., 2011).

科学研究应用

Synthesis of Imidazolinone Herbicides

- Scientific Field: Biochemistry and Biotechnology .

- Application Summary: ADBA is an important intermediate in the synthesis of imidazolinone herbicides, which are widely used around the world for broad-spectrum control of broadleaf weeds and grasses in rice and leguminous crops .

- Methods of Application: The conventional synthesis of ADBA involves the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones . In a study, the recombinant production of nitrile hydratase (NHase) in Escherichia coli for ADBA synthesis was explored .

- Results or Outcomes: After systematic optimization of fermentation conditions, the OD 600 (optical density at 600 nm), enzyme activity and specific activity of recombinant strain E. coli BL21 (DE3)/pET-28a+NHase reached 19.4, 3.72 U/mL and 1.04 U/mg protein at 42 h, representing 5.86-, 26.6- and 4-fold increases, respectively .

Enzymatic Production of ADBA

- Scientific Field: Industrial Microbiology & Biotechnology .

- Application Summary: A novel enzymatic route for the synthesis of ADBA from ADBN was developed .

- Methods of Application: Strain Rhodococcus boritolerans CCTCC M 208108 harboring NHase towards ADBN was screened through a sophisticated colorimetric screening method and was found to be resistant to cyanide (5 mM) .

- Results or Outcomes: The product concentration, yield and catalyst productivity were further improved to 50 g l −1, 91% and 6.3 g product/g catalyst using a 30/70 (v/v) n -hexane/water biphasic system .

Biosynthesis of ADBA

- Scientific Field: Biotechnology .

- Application Summary: Cells of a new isolate of Rhodococcus qingshengii harboring NHase converted ADBN into ADBA .

- Methods of Application: The cells also hydrated a broad range of substrates including saturated, unsaturated and cyclic aliphatic nitriles .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Enzymatic Production of ADBA by Cyanide-Resistant Nitrile Hydratase

- Scientific Field: Industrial Microbiology and Biotechnology .

- Application Summary: A novel enzymatic route for the synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) was developed . This method is resistant to cyanide, which is a common inhibitor in the hydration of ADBN .

- Methods of Application: The strain Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) towards ADBN, was used in this study . The cells of R. boritolerans CCTCC M 208108 were found to be tolerant against high product concentration (40 g l −1) and alkaline pH (pH 9.3) .

- Results or Outcomes: The product concentration, yield, and catalyst productivity were improved to 50 g l −1, 91%, and 6.3 g product/g catalyst using a 30/70 (v/v) n -hexane/water biphasic system .

Efficient Hydration of ADBN to ADBA in a Biphasic System

- Scientific Field: Green Chemistry .

- Application Summary: This study investigated the hydration of ADBN to ADBA in various green solvent–aqueous reaction systems .

- Methods of Application: The nitrile hydratase (NHase, EC 4.2.1.84) catalyzed hydration of ADBN to ADBA was carried out in a HFE-7100/H 2 O (v/v, 10%) biphasic system .

- Results or Outcomes: The average ADBA yield of an entire batch reaction was 97.3%, which is higher than those obtained with previously reported chemical or enzymatic methods .

High-Level Expression of Nitrile Hydratase in Escherichia coli for ADBA Synthesis

- Scientific Field: Biotechnology .

- Application Summary: The recombinant production of nitrile hydratase (NHase) in Escherichia coli for ADBA synthesis was explored .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Enzymatic Production of ADBA by Cyanide-Resistant Nitrile Hydratase

- Scientific Field: Industrial Microbiology and Biotechnology .

- Application Summary: A novel enzymatic route for the synthesis of ADBA from 2-amino-2,3-dimethylbutyronitrile (ADBN) was developed . This method is resistant to cyanide, which is a common inhibitor in the hydration of ADBN .

- Methods of Application: The strain Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) towards ADBN, was used in this study . The cells of R. boritolerans CCTCC M 208108 were found to be tolerant against high product concentration (40 g l −1) and alkaline pH (pH 9.3) .

- Results or Outcomes: The product concentration, yield, and catalyst productivity were improved to 50 g l −1, 91%, and 6.3 g product/g catalyst using a 30/70 (v/v) n -hexane/water biphasic system .

Efficient Hydration of ADBN to ADBA in a Biphasic System

- Scientific Field: Green Chemistry .

- Application Summary: This study investigated the hydration of ADBN to ADBA in various green solvent–aqueous reaction systems .

- Methods of Application: After systematically optimizing the reaction conditions, the HFE-7100/H 2 O (v/v, 10%) biphasic system was ultimately identified as a promising reaction system for reducing product inhibition, avoiding substrate hydrolysis, and facilitating product separation and solvent recovery .

- Results or Outcomes: The average ADBA yield of an entire batch reaction was 97.3%, which is obviously higher than those obtained with previously reported chemical or enzymatic methods .

High-Level Expression of Nitrile Hydratase in Escherichia coli for ADBA Synthesis

- Scientific Field: Biotechnology .

- Application Summary: The recombinant production of nitrile hydratase (NHase) in Escherichia coli for ADBA synthesis was explored .

- Methods of Application: The specific methods of application are not provided in the source .

- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

安全和危害

未来方向

属性

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,3-dimethylbutyramide | |

CAS RN |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)